molecular formula C12H15FN2O3S B4432074 Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- CAS No. 314728-84-2

Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-

Cat. No.: B4432074
CAS No.: 314728-84-2
M. Wt: 286.32 g/mol
InChI Key: UTBOIBQFPJVPJN-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold in Heterocyclic Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. mdpi.com Its prevalence in a vast number of biologically active compounds and approved drugs stems from a combination of favorable characteristics. The two nitrogen atoms provide sites for chemical modification, allowing medicinal chemists to fine-tune physicochemical properties such as solubility, lipophilicity, and basicity to optimize pharmacokinetic profiles. mdpi.comstudymind.co.uk

The flexible chair-like conformation of the piperazine ring enables it to act as a versatile linker or scaffold that can present appended pharmacophores in suitable orientations for binding to biological targets. nih.govomicsonline.org This structural adaptability has led to the incorporation of the piperazine moiety into drugs across a wide spectrum of therapeutic areas. studymind.co.ukomicsonline.org

Table 1: Examples of Marketed Drugs Featuring the Piperazine Scaffold

Drug NameTherapeutic Class
CiprofloxacinAntibiotic
ItraconazoleAntifungal
IndinavirAntiviral (HIV Protease Inhibitor)
FluphenazineAntipsychotic
PrazosinAntihypertensive

Overview of Sulfonyl and Acyl Moieties in Bioactive Chemical Entities

The functional groups attached to the piperazine core play a crucial role in defining the biological activity of the resulting molecule. The sulfonyl and acyl moieties are particularly significant in drug design.

The sulfonyl group , often incorporated as a sulfonamide, is a key structural motif in a multitude of therapeutic agents. nih.gov It is known to be relatively stable chemically and metabolically. wikipedia.org The sulfonyl group can act as a hydrogen bond acceptor, enhancing the binding affinity of a molecule to its target protein. evitachem.com Furthermore, its introduction can modulate a compound's polarity and solubility, and it is often used as a bioisostere for less stable functional groups like esters or amides. nih.govevitachem.com Sulfonylpiperazine derivatives have been investigated for a range of biological activities, including antimicrobial effects. omicsonline.org

The acyl group (R-C(=O)-), such as the acetyl group in the title compound, is fundamental in organic chemistry and is frequently used to modify bioactive molecules. studymind.co.ukwikipedia.org Acylation can alter a molecule's properties, such as its ability to cross cell membranes. omicsonline.org In drug design, adding an acyl group can influence a compound's metabolic stability and duration of action. omicsonline.org The N-acetyl group, specifically, can impact the electronic properties and conformation of the piperazine ring, thereby affecting its interaction with biological targets.

Table 2: General Roles of Sulfonyl and Acyl Groups in Drug Design

Functional GroupKey Properties and Roles in Bioactive Molecules
Sulfonyl (Sulfonamide)Increases metabolic stability; Acts as a hydrogen bond acceptor; Modulates polarity and solubility; Serves as a bioisostere. wikipedia.orgevitachem.com
Acyl (e.g., Acetyl)Modulates lipophilicity and membrane permeability; Influences metabolic stability; Can be used in prodrug strategies. mdpi.comomicsonline.org

Contextualizing Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- within Emerging Chemical Research

The specific compound, Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-, represents a confluence of the structural features discussed above. While extensive biological studies on this exact molecule are not widely reported in public literature, its structure positions it as a compound of interest within chemical research, likely as a synthetic intermediate or a member of a compound library for screening. ossila.comdarshanpharmachem.com

The synthesis of such a molecule would typically involve the sequential or convergent functionalization of a piperazine ring. evitachem.commdpi.com For instance, piperazine could be reacted with 4-fluorophenylsulfonyl chloride, followed by acetylation of the remaining nitrogen atom. evitachem.com

Research into structurally similar compounds provides context for its potential applications. For example, various 1-acyl-4-sulfonyl piperazine derivatives have been synthesized and evaluated as enzyme inhibitors. nih.gov A study on novel 4-substituted phenylsulfonyl piperazines bearing a tetrazole moiety showed that these compounds exhibited significant antiproliferative activity against several human cancer cell lines. researchgate.net The fluorophenyl group is a common feature in bioactive compounds, often introduced to enhance binding affinity or improve metabolic stability. The combination of the N-acetyl group with the 4-fluorophenylsulfonyl moiety on the piperazine scaffold creates a molecule with a distinct set of properties that could be explored for various biological targets. omicsonline.orgresearchgate.net Therefore, Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- serves as a representative example of a chemical structure that leverages the principles of medicinal chemistry to create novel entities for biological investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3S/c1-10(16)14-6-8-15(9-7-14)19(17,18)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBOIBQFPJVPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394860
Record name ST50866485
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314728-84-2
Record name 1-[4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314728-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50866485
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the N-Acyl-N'-Sulfonyl Piperazine (B1678402) Core

The construction of the asymmetrically substituted N-acyl-N'-sulfonyl piperazine core requires careful strategic planning to ensure regioselectivity and high yields. The two nitrogen atoms of the piperazine ring have similar reactivity, necessitating sequential functionalization, often involving protecting group chemistry.

Stepwise Alkylation and Acylation Approaches to Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-

A common and logical approach to synthesizing 1-acetyl-4-[(4-fluorophenyl)sulfonyl]piperazine is through a stepwise sequence. This method provides unambiguous control over the substitution pattern on the piperazine nitrogens. The synthesis can proceed via two primary pathways, differing in the order of group introduction.

Pathway A: Sulfonylation followed by Acylation

Monosulfonylation of Piperazine: The synthesis begins with the reaction of piperazine with one equivalent of 4-fluorobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. The use of a large excess of piperazine can also favor mono-substitution. The product of this step is 1-[(4-fluorophenyl)sulfonyl]piperazine.

Acylation: The resulting monosubstituted piperazine is then acetylated. This is achieved by reacting it with an acetylating agent like acetyl chloride or acetic anhydride, again in the presence of a base, to yield the final product, Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-.

Pathway B: Acylation followed by Sulfonylation

Monoacylation of Piperazine: Alternatively, the synthesis can start with the preparation of N-acetylpiperazine. This intermediate is readily synthesized, for example, through an iodine-catalyzed transamidation of acetamide (B32628) with piperazine. researchgate.net

Sulfonylation: The N-acetylpiperazine is then reacted with 4-fluorobenzenesulfonyl chloride. The acetyl group slightly deactivates the nitrogen it is attached to, which can help in directing the sulfonylation to the second, more basic nitrogen atom. researchgate.net

Both stepwise methods rely on fundamental acylation and sulfonylation reactions and offer reliable routes to the target compound. The choice of pathway may depend on the availability of starting materials and the ease of purification of the intermediates. The general challenge in direct alkylation or acylation of piperazine is the formation of mixtures of mono- and di-substituted products, which necessitates the use of protecting groups or careful control of stoichiometry. google.com

Sulfonylation Reactions in Piperazine Functionalization

Sulfonylation is a key transformation in the synthesis of the target compound and its analogs. The reaction involves the formation of a stable sulfonamide bond by reacting a piperazine nitrogen with a sulfonyl chloride. nih.gov

The typical conditions for this reaction involve dissolving the piperazine derivative and a base, commonly triethylamine (Et₃N), in an anhydrous solvent such as 1,4-dioxane (B91453) or dichloromethane. nih.gov The sulfonyl chloride, in this case, 4-fluorobenzenesulfonyl chloride, is then added, often at a controlled temperature. The reaction is frequently heated to ensure completion. nih.gov For instance, the coupling of a piperazine with a sulfonyl chloride can be conducted at 60°C for several hours. nih.gov

The reactivity of the sulfonyl chloride and the nucleophilicity of the piperazine nitrogen are key factors influencing the reaction rate and yield. The presence of the electron-withdrawing fluorine atom on the phenylsulfonyl group enhances the electrophilicity of the sulfur atom, facilitating the nucleophilic attack by the piperazine nitrogen.

Table 1: Representative Conditions for Piperazine Sulfonylation

Piperazine SubstrateSulfonyl ChlorideBaseSolventTemperatureReference
1-(3-Bromo-5-(trifluoromethyl)phenyl)piperazine1-Acetylindoline-5-sulfonyl chlorideEt₃N1,4-Dioxane60 °C nih.gov
1-(3,5-Dichlorophenyl)piperazine1-Acetylindoline-5-sulfonyl chlorideEt₃N1,4-Dioxane60 °C nih.gov
PiperazineSubstituted benzenesulfonyl chloridesTriethylamineNot SpecifiedNot Specified nih.gov
4-Mesitylpiperazine4-Fluorobenzenesulfonyl chlorideBase (e.g., triethylamine)Dichloromethane or ethanolNot Specified evitachem.com

This table presents examples of sulfonylation reactions on piperazine derivatives found in the literature to illustrate common experimental conditions.

Multicomponent Reaction Strategies for Analog Synthesis

While stepwise synthesis is effective for a specific target, multicomponent reactions (MCRs) offer a powerful strategy for rapidly generating libraries of analogs. MCRs combine three or more starting materials in a single step to form a product that contains portions of all the initial reactants, providing high atom economy and operational simplicity. nih.gov

For the synthesis of N,N'-disubstituted piperazine analogs, isocyanide-based MCRs, such as the Ugi or split-Ugi reaction, are particularly valuable. A split-Ugi reaction, for example, can involve an amine (piperazine), a carbonyl component (like formaldehyde), an acid component, and an isocyanide. nih.gov This approach allows for the introduction of diverse substituents around the piperazine core in a combinatorial fashion. nih.gov By varying each of the four components, a wide array of analogs with different acyl and other substituent groups can be synthesized efficiently, which is highly beneficial for structure-activity relationship (SAR) studies. nih.govorganic-chemistry.org

Another approach involves the one-pot, four-component synthesis of piperazine derivatives through the cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net Such strategies highlight the potential for innovative and convergent routes to complex piperazine-based scaffolds.

Advanced Synthetic Techniques for Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- and its Analogs

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced techniques such as microwave-assisted synthesis and novel catalytic methods are being employed.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. biotage.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher product yields and purities. biotage.commdpi.com This is due to the efficient and uniform heating of the reaction mixture. youtube.com

The synthesis of sulfonamides and the acylation of amines are reactions that have been shown to benefit significantly from microwave assistance. mdpi.comnih.gov For the synthesis of Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-, both the sulfonylation and acylation steps could be optimized using microwave irradiation. This would involve placing the reactants in a sealed vessel suitable for microwave synthesis and irradiating the mixture for a short period at a controlled temperature and pressure. nih.gov This technique is particularly advantageous for high-throughput synthesis when creating a library of analogs for screening purposes. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional MethodMicrowave MethodBenefit of MicrowaveReference
Acetamide Synthesis2–3 hours heatingA few minutes irradiationReduced reaction time, good yields mdpi.com
Pyrazoline Sulfonamide Synthesis24–48 hours stirring7 minutes irradiationRapid reaction, efficient synthesis nih.gov
s-Triazinyl Piperazine SynthesisNot specifiedNot specifiedConvenient and efficient condensation researchgate.net

This table illustrates the general advantages of microwave irradiation over conventional heating for related synthetic transformations.

Catalytic Approaches in Derivatization Processes

Catalysis offers elegant and efficient pathways for the synthesis and derivatization of piperazine-containing molecules. For creating analogs, particularly N-aryl piperazines, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are standard methods. mdpi.com These reactions allow for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide.

Furthermore, recent advances have focused on the direct C-H functionalization of the piperazine ring itself, which has historically been a challenge. mdpi.com Photoredox catalysis, using iridium or organic-based catalysts, has enabled the direct alkylation and arylation of C-H bonds adjacent to the piperazine nitrogen. mdpi.com This cutting-edge approach avoids the need for pre-functionalized starting materials and opens up new avenues for creating novel analogs of Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- with substituents directly on the carbon backbone of the heterocycle. These catalytic methods provide powerful tools for expanding the structural diversity of piperazine derivatives for various applications. mdpi.com

Systematic Derivatization Strategies for Structural Modification

Systematic derivatization of the lead compound, Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-, allows for a comprehensive exploration of the structure-activity relationship (SAR). By methodically altering different parts of the molecule, researchers can identify key structural features responsible for its biological activity and optimize properties such as potency, selectivity, and pharmacokinetic profile.

The 4-fluorophenylsulfonyl moiety is a critical component of the molecule, and modifications to this ring can significantly impact its interaction with biological targets. The electronic and steric properties of substituents on this aromatic ring can be systematically varied to probe the binding pocket of a target protein.

Research on analogous arylsulfonylpiperazine derivatives has demonstrated that the nature and position of substituents on the phenyl ring are crucial for biological activity. For instance, in a series of related sulfonamides, a 4-chloro substitution on the benzene (B151609) sulfonamide ring was found to be effective for a specific biological activity, while other substituents like hydrogen, methyl, methoxy, and tert-butyl led to a significant reduction in activity. nih.gov This highlights the sensitivity of the target to the electronic and steric environment of this part of the molecule.

Bioisosteric replacement is a common strategy employed in this context. ufrj.br The fluorine atom at the 4-position can be replaced with other groups of similar size but different electronic properties, or with larger or smaller groups to probe steric tolerance. For example, replacing the fluoro group with chloro, bromo, or cyano groups can alter the electron-withdrawing nature and polarizability of the ring. Introducing small alkyl or alkoxy groups can explore hydrophobic interactions within the binding site.

Table 1: Exploration of Substituents on the 4-Fluorophenyl Ring of Analogous Arylsulfonylpiperazines

Compound IDR (Substitution on Phenyl Ring)Rationale for ModificationObserved Effect on Activity (Conceptual)
Parent 4-FluoroLead compoundBaseline activity
Analog 1 4-ChloroModulate electronic properties (stronger electron-withdrawing)Potentially increased activity based on related series nih.gov
Analog 2 4-MethylIntroduce small, electron-donating group to probe hydrophobic pocketPotentially decreased activity based on related series nih.gov
Analog 3 4-MethoxyIntroduce electron-donating group with hydrogen bond accepting potentialPotentially decreased activity based on related series nih.gov
Analog 4 4-TrifluoromethylIntroduce a strongly electron-withdrawing, lipophilic groupMay increase binding affinity through specific interactions
Analog 5 3,4-DichloroExplore the effect of multiple substitutions and increased lipophilicityMay enhance or decrease activity depending on target topology

The N-acetyl group at the 1-position of the piperazine ring is another key site for structural modification. Alterations to this acyl group can influence the compound's polarity, hydrogen bonding capacity, and metabolic stability.

One common strategy is to vary the length and branching of the alkyl chain of the acyl group. For example, replacing the acetyl group with propionyl, butyryl, or isobutyryl groups can probe for additional hydrophobic interactions in the binding pocket. The introduction of functional groups into the acyl chain, such as hydroxyl or amino groups, can introduce new hydrogen bonding interactions.

Furthermore, the N-acetyl group can be replaced with other functionalities altogether. N-acylation of sulfonamides is a well-established synthetic transformation. researchgate.net For instance, replacement with aroyl groups (e.g., benzoyl) can introduce aromatic interactions. Alternatively, replacement with sulfonyl groups (e.g., methanesulfonyl) can significantly alter the electronic and steric properties of this part of the molecule. The synthesis of N-acylsulfonamides can be achieved through various methods, including the reaction of the parent sulfonamide with acyl chlorides or the use of coupling agents. nih.gov

Table 2: Modifications of the N-Acyl Moiety of Analogous 4-Arylsulfonylpiperazines

Compound IDN-Acyl GroupRationale for ModificationPotential Impact on Properties
Parent AcetylLead compoundBaseline properties
Analog 6 PropionylIncrease lipophilicity and chain lengthMay improve binding affinity or cell permeability
Analog 7 CyclopropanecarbonylIntroduce conformational rigidityMay enhance binding by reducing conformational entropy
Analog 8 BenzoylIntroduce aromatic moiety for potential π-stacking interactionsMay increase potency through additional binding interactions
Analog 9 MethoxyacetylIntroduce a polar ether linkageMay improve solubility and introduce hydrogen bond acceptor
Analog 10 TrifluoroacetylIncrease electrophilicity of the carbonyl and metabolic stabilityMay alter binding mode and resist enzymatic cleavage

The piperazine scaffold is well-suited for the attachment of various reporter groups to generate research probes for target identification, validation, and imaging studies. acs.org The nitrogen atoms of the piperazine ring, particularly the one bearing the acetyl group after a potential deacetylation step, serve as convenient handles for chemical conjugation.

For the development of radioligands , a common strategy involves the introduction of a radionuclide, such as Carbon-11 or Fluorine-18, for use in Positron Emission Tomography (PET). This can be achieved by N-alkylation of the deacetylated piperazine with a precursor containing the radioisotope. For example, N-[11C]methylation of a piperazine precursor using [11C]methyl triflate is a common method for synthesizing PET tracers. nih.gov

Fluorescent probes can be synthesized by conjugating a fluorophore to the piperazine nitrogen. A variety of fluorescent dyes with different excitation and emission wavelengths can be utilized. broadpharm.com For instance, fluorescein-core piperazine has been used as a fluorescent labeling reagent. rsc.org The synthesis typically involves the reaction of the free amine on the piperazine with an activated form of the fluorophore, such as an isothiocyanate or a succinimidyl ester.

Biotinylated probes are valuable tools for affinity-based purification of target proteins. Biotin (B1667282) can be attached to the piperazine nitrogen via a flexible linker to minimize steric hindrance and allow for efficient binding to avidin (B1170675) or streptavidin. The synthesis involves the acylation of the piperazine nitrogen with an activated biotin derivative.

Table 3: Diversification at the Piperazine Nitrogen for Research Probes (Conceptual)

Probe TypeReporter GroupLinkage StrategyApplication
Radioligand Carbon-11 (¹¹C)N-deacetylation followed by N-[¹¹C]methylationIn vivo imaging of target distribution using PET nih.gov
Fluorescent Probe Fluorescein (B123965)N-deacetylation followed by reaction with fluorescein isothiocyanateIn vitro visualization of target localization in cells and tissues rsc.org
Biotinylated Probe BiotinN-deacetylation followed by acylation with an NHS-biotin derivativeAffinity purification of the target protein for identification and characterization
Photoaffinity Probe BenzophenoneN-deacetylation followed by acylation with a benzophenone-containing carboxylic acidCovalent labeling of the target protein upon UV irradiation for target identification

Note: This table illustrates potential strategies for converting Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- into research probes. The specific synthetic steps would require initial deacetylation to free the piperazine nitrogen for conjugation.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and FT-Raman, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For "Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-," the key functional groups and their expected FT-IR absorption ranges are:

Acetyl Group (C=O): A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the carbonyl stretch.

Sulfonyl Group (SO₂): Two characteristic strong stretching vibrations are anticipated: an asymmetric stretch typically between 1300-1350 cm⁻¹ and a symmetric stretch between 1120-1160 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bonds within the piperazine (B1678402) ring and to the acetyl and sulfonyl groups would appear in the 1020-1250 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations for the fluorophenyl group are expected to appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the piperazine ring will show stretching vibrations in the 2850-3000 cm⁻¹ range.

C-F Stretching: A strong band corresponding to the carbon-fluorine bond is expected in the 1000-1400 cm⁻¹ region.

Table 1: Expected FT-IR Peaks for Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Carbonyl (C=O) 1630-1680 Strong
Asymmetric SO₂ Stretch 1300-1350 Strong
Symmetric SO₂ Stretch 1120-1160 Strong
C-N Stretch 1020-1250 Medium-Strong
Aromatic C-H Stretch >3000 Medium-Weak
Aliphatic C-H Stretch 2850-3000 Medium

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the scattering of light by molecular vibrations. Generally, non-polar bonds and symmetric vibrations give rise to strong Raman signals. For the title compound, FT-Raman would be particularly useful for observing:

S-O Symmetric Stretching: The symmetric stretch of the sulfonyl group would be expected to produce a strong Raman signal.

Aromatic Ring Vibrations: The vibrations of the fluorophenyl ring, particularly the ring breathing modes, are typically strong in the Raman spectrum.

Piperazine Ring Vibrations: The skeletal vibrations of the piperazine ring would also be observable.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. For "Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-," the expected proton signals are:

Fluorophenyl Protons: The protons on the 4-fluorophenyl ring would appear as two doublets (or more complex multiplets due to fluorine coupling) in the aromatic region (typically δ 7.0-8.0 ppm). The protons closer to the electron-withdrawing sulfonyl group would be shifted downfield.

Piperazine Protons: The eight protons of the piperazine ring would likely appear as two or more multiplets in the aliphatic region (typically δ 2.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen of the acetyl group will have a different chemical shift from those adjacent to the nitrogen of the sulfonyl group.

Acetyl Protons: The three protons of the methyl group in the acetyl moiety would appear as a sharp singlet, likely in the upfield region (around δ 2.1 ppm).

Table 2: Expected ¹H NMR Chemical Shifts for Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
Fluorophenyl Protons 7.0-8.0 Multiplets
Piperazine Protons (adjacent to N-SO₂) ~3.0-3.5 Multiplet
Piperazine Protons (adjacent to N-Ac) ~3.5-4.0 Multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The expected signals for the title compound are:

Carbonyl Carbon: The carbon of the acetyl group's carbonyl will appear significantly downfield (around δ 170 ppm).

Fluorophenyl Carbons: The carbons of the 4-fluorophenyl ring will appear in the aromatic region (δ 115-140 ppm). The carbon directly bonded to the fluorine atom will show a large C-F coupling constant.

Piperazine Carbons: The four distinct carbons of the piperazine ring would be expected to appear in the aliphatic region (δ 40-55 ppm).

Acetyl Carbon: The methyl carbon of the acetyl group will appear in the upfield region (around δ 21 ppm).

Table 3: Expected ¹³C NMR Chemical Shifts for Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-

Carbon Environment Expected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O) ~170
Fluorophenyl Carbons 115-140
Piperazine Carbons 40-55

Mass Spectrometry for Molecular Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For "Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-," the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight.

Common fragmentation pathways would likely involve:

Cleavage of the Acetyl Group: Loss of the acetyl group (CH₃CO•) would result in a significant fragment ion.

Cleavage of the Sulfonyl Group: Fragmentation at the C-S or N-S bonds of the sulfonyl group.

Fragmentation of the Piperazine Ring: Ring opening and subsequent fragmentation of the piperazine moiety.

Loss of the Fluorophenylsulfonyl Group: Cleavage of the bond between the piperazine nitrogen and the sulfonyl group.

Analysis of these fragmentation patterns would allow for the confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a precise molecular formula. For Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-, the expected exact mass can be calculated and compared with the experimental value to confirm its identity.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-

Parameter Value
Molecular Formula C₁₂H₁₅FN₂O₃S
Calculated Exact Mass 302.0787
Ionization Mode ESI+
Adduct [M+H]⁺

| Expected m/z | 303.0865 |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is paramount for elucidating the precise molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern the packing of molecules in the solid state.

Crystal Structure Determination of Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- and Representative Analogs

Direct crystallographic data for Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- is not available in the surveyed literature. However, the crystal structure of a closely related analog, 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine, offers significant insights into the likely structural features of the title compound nih.gov. The analysis of this analog reveals key conformational and geometric parameters that can be extrapolated to understand the structure of Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-.

The piperazine ring in such derivatives typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain nih.gov. The geometry around the sulfur atom in the sulfonyl group is expected to be a distorted tetrahedron nih.gov. The table below presents the crystallographic data for the representative analog, 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine nih.gov.

Table 2: Crystallographic Data for the Representative Analog 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine

Parameter Value
Empirical Formula C₁₈H₂₀F₂N₂O₂S
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.905(6)
b (Å) 16.907(15)
c (Å) 10.778(9)
β (°) 98.831(5)
Volume (ų) 1785.1(2)
Z 4
R-factor (%) 4.08

Data obtained from the crystallographic study of 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine nih.gov

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The solid-state packing of molecules is dictated by a network of intermolecular interactions, leading to the formation of supramolecular assemblies. In sulfonylpiperazine derivatives, a variety of weak non-covalent interactions play a crucial role in stabilizing the crystal lattice.

In the broader context of piperazine-containing compounds, N–H···O and C–H···O hydrogen bonds are common motifs that drive the formation of one-, two-, or three-dimensional supramolecular architectures. The competition and cooperation between different functional groups dictate the resulting hydrogen bond synthons. It is also noted that C–H···π interactions can further stabilize the packing of molecules into layers.

The acetyl group in Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- introduces an additional hydrogen bond acceptor site (the carbonyl oxygen), which could participate in C–H···O interactions. The interplay between the sulfonyl group, the acetyl group, and the fluorophenyl ring will ultimately determine the intricate network of intermolecular forces and the final supramolecular assembly of the title compound.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed in chemistry and materials science to predict molecular properties. For a molecule like Piperazine (B1678402), 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-, DFT calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

Optimized Molecular Geometry and Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule like a piperazine derivative, which contains multiple single bonds around which rotation can occur, a conformational analysis is necessary. This involves systematically exploring different spatial arrangements (conformers) to identify the global minimum energy conformation. The piperazine ring itself typically adopts a chair conformation, which is its most stable form. The orientation of the acetyl and (4-fluorophenyl)sulfonyl groups relative to this ring would be a key focus of such an analysis. Bond lengths, bond angles, and dihedral angles of the optimized structure would then be determined.

Table 1: Hypothetical Optimized Geometric Parameters (Note: This table is illustrative as specific data for the target compound was not found. The values are representative of typical bond lengths and angles in similar organic molecules.)

Parameter Bond/Angle Value
Bond Length C-N (piperazine ring) ~1.46 Å
C-C (piperazine ring) ~1.53 Å
S-N (sulfonamide) ~1.65 Å
S=O (sulfonamide) ~1.45 Å
C=O (acetyl) ~1.23 Å
Bond Angle C-N-C (piperazine ring) ~110°
O-S-O (sulfonamide) ~120°

Vibrational Frequencies and Theoretical Spectral Prediction

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. The theoretical spectra can be compared with experimental data to aid in the structural characterization of the compound. Key vibrational modes would include the S=O and C=O stretching frequencies, which are typically strong and characteristic.

Electronic Structure and Reactivity Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 2: Hypothetical Frontier Orbital Energies and Energy Gap (Note: This table is illustrative.)

Parameter Value (eV)
EHOMO -
ELUMO -

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. Red regions indicate negative potential and are associated with nucleophilic sites (electron-rich areas, prone to electrophilic attack), such as the oxygen atoms of the sulfonyl and acetyl groups. Blue regions indicate positive potential and are associated with electrophilic sites (electron-poor areas, prone to nucleophilic attack). The MEP map is a valuable tool for predicting how the molecule will interact with other molecules and for understanding its intermolecular interactions.

Global Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors provide a more quantitative measure of the concepts derived from the HOMO-LUMO analysis.

Table 3: Hypothetical Global Reactivity Descriptors (Note: This table is illustrative.)

Descriptor Formula Value
Ionization Potential (I) -EHOMO -
Electron Affinity (A) -ELUMO -
Electronegativity (χ) (I + A) / 2 -
Chemical Hardness (η) (I - A) / 2 -
Chemical Softness (S) 1 / (2η) -

Despite a comprehensive search for scientific literature on the chemical compound Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- , no specific studies detailing its computational and quantum chemical investigations were found.

For instance, while computational studies were found for compounds such as 1-Acetyl-4-(4-hydroxyphenyl) piperazine, the substitution pattern and functional groups differ significantly from the subject of the requested article. These differences mean that the computational and quantum chemical properties would not be transferable.

Therefore, due to the lack of available specific research data for "Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-", it is not possible to provide a scientifically accurate and detailed article on the requested topics of NBO analysis, AIM topological analysis, and NLO properties. The strict requirement to focus solely on this compound cannot be met with the currently available information.

Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms

Principles for Rational Design and Activity Modulation

The development of analogs of Piperazine (B1678402), 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- is rooted in the principles of rational drug design, which leverages the known three-dimensional structure of a biological target or the pharmacophoric features of known active compounds. nih.govresearchgate.netnih.govresearchgate.net The goal is to systematically modify the chemical scaffold to enhance potency, selectivity, and pharmacokinetic properties. Key strategies in the rational design and activity modulation of this compound and its analogs include:

Bioisosteric Replacement : This involves substituting one atom or group of atoms with another that produces a similar biological effect. This technique is used to improve potency, reduce side effects, or alter metabolic stability.

Conformational Restriction : By introducing rigid elements into the molecular structure, the number of accessible conformations is reduced. This can lead to a higher affinity for the target receptor by minimizing the entropic penalty of binding.

Scaffold Hopping : This strategy involves replacing the central molecular core (the piperazine ring, in this case) with a structurally different moiety that maintains a similar spatial arrangement of the key interacting groups.

Structure-Based Design : When the crystal structure of the target protein is available, medicinal chemists can design ligands that fit precisely into the binding site, making specific, favorable interactions with amino acid residues.

Pharmacophore Modeling : In the absence of a target structure, a pharmacophore model can be generated based on the structures of known active and inactive compounds. This model defines the essential steric and electronic features required for biological activity and can guide the design of new molecules. hilarispublisher.com

Through these principles, researchers can systematically explore the chemical space around the lead compound to identify derivatives with improved therapeutic potential.

Impact of Fluorine Substitution Position and Nature on the Sulfonyl Moiety in Target Interactions

The presence and position of the fluorine atom on the phenylsulfonyl moiety are critical determinants of the biological activity and selectivity of this class of compounds. The fluorine atom's high electronegativity and small size allow it to modulate the electronic properties of the aromatic ring and participate in specific non-covalent interactions with target proteins.

Studies on sulfonylpiperazine analogs as allosteric modulators of human neuronal nicotinic receptors (nAChRs) have demonstrated the significance of the fluorine substitution pattern. scispace.com For instance, moving the fluorine atom from the para position (as in the title compound) to the ortho position resulted in no significant change in potency for the α4β2 nAChR subtype. However, this positional shift led to a significant 12-fold decrease in potency for the α3β4 nAChR subtype. scispace.com This indicates that the ortho-fluoro substitution confers a degree of selectivity for the α4β2 receptor. In contrast, analogs with the para-fluoro substitution showed no preference between the two receptor subtypes. scispace.com

The effects of fluorine substitution are multifaceted and context-dependent. Fluorination can:

Influence pKa : The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic centers, which can be crucial for ionization state and receptor interaction at physiological pH.

Participate in Hydrogen Bonding : The fluorine atom can act as a weak hydrogen bond acceptor.

Engage in Orthogonal Multipolar Interactions : The C-F bond can form favorable interactions with carbonyl groups and other polarized functionalities within a protein binding pocket.

The table below summarizes the impact of fluorine substitution on the activity of sulfonylpiperazine analogs at nAChRs. scispace.com

CompoundFluorine PositionTargetIC50 (µM)Selectivity
1 parahα4β2 nAChR9.3-
1 parahα3β4 nAChR9.0-
16 orthohα4β2 nAChR8.312-fold for hα4β2
16 orthohα3β4 nAChR99.812-fold for hα4β2

Influence of Acetyl Group Modifications on Molecular Recognition

In a series of sulfonyl piperazine inhibitors of the enzyme LpxH, which is essential in lipid A biosynthesis in Gram-negative bacteria, modifications to the N-acyl group were explored. nih.gov It was found that extending the acyl chain from an acetyl group generally improved the inhibitory potency. For example, an analog with a longer acyl chain demonstrated a 30% inhibition of KpLpxH activity, which was an improvement over the lead compound's 22% inhibition. nih.gov The combination of a long acyl chain with specific substitutions on the phenyl ring resulted in the most active compound in that series, inhibiting 64% of KpLpxH activity at a concentration of 0.1 μM. nih.gov

These findings suggest that the N-acyl group occupies a pocket in the binding site where additional hydrophobic or specific polar interactions can be formed. The structural analysis of a potent analog in complex with K. pneumoniae LpxH revealed that the extended N-acyl chain reached an untapped polar pocket near the di-manganese cluster in the active site. nih.gov

Furthermore, in a study of 1-acyl-4-sulfonylpiperazine derivatives with antiproliferative effects against human prostate cancer cells, various acyl groups were investigated. biorxiv.org A molecular modeling study was employed to analyze the structure-activity relationships, indicating that the nature of the acyl group plays a crucial role in the observed biological activity. biorxiv.org

Role of Piperazine Ring Substituents in Modulating Target Binding Affinity

The piperazine ring serves as a central scaffold, and its substituents play a pivotal role in determining the binding affinity and selectivity of the molecule. researchgate.net The nitrogen atoms of the piperazine ring can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the target's binding site.

In the context of sulfonylpiperazine analogs acting on nAChRs, the substitution on the piperazine ring is crucial for activity. The unsubstituted p-fluorobenzenesulfonyl piperazine had no effect on either hα4β2 or hα3β4 nAChRs, highlighting the necessity of substitution at the N1 position for inhibitory activity. scispace.com

Studies on other classes of piperazine-containing compounds further underscore the importance of its substituents:

Atypical Dopamine Transporter (DAT) Inhibitors : For a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperazine amines, bioisosteric replacement of the piperazine ring with aminopiperidines or piperidine amines was explored to improve metabolic stability. nih.gov While replacement of the piperazine with a homopiperazine or piperidine ring system was well-tolerated at the DAT, only the piperidine analogs showed improved metabolic stability.

Inhibitors of Human Equilibrative Nucleoside Transporters (ENTs) : In a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogs, the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was found to be essential for the inhibitory effects on both ENT1 and ENT2.

The nature of the substituent on the piperazine ring can influence various properties, including:

Basicity : The pKa of the piperazine nitrogens can be modulated by the electronic effects of the substituents.

Conformation : The piperazine ring typically adopts a chair conformation, and bulky substituents can influence the equatorial/axial preference.

Solubility and Lipophilicity : Substituents can be tailored to optimize the physicochemical properties of the molecule for better absorption, distribution, metabolism, and excretion (ADME).

In Silico Molecular Docking and Dynamics Simulations for Binding Mode Elucidation

Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding how molecules like Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- bind to their biological targets at an atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. biorxiv.org This method involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding affinity. For piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives targeting carbonic anhydrase IX (CAIX), molecular docking studies revealed binding affinities ranging from -7.39 to -8.61 kcal/mol. biorxiv.org These studies identified key hydrogen bonding and hydrophobic interactions with residues in the active site. biorxiv.org

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex. Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system over time, allowing for the observation of conformational changes and the stability of interactions. For phenyl-piperazine scaffolds identified as eIF4A1 ATP-competitive inhibitors, extended MD simulations were used to analyze the conformational changes of the protein upon ligand binding.

These in silico techniques can:

Predict binding modes and affinities.

Identify key amino acid residues involved in the interaction.

Explain observed structure-activity relationships.

Guide the design of new analogs with improved binding properties.

Assess the stability of the ligand-protein complex over time.

Pharmacophore Modeling and Ligand-Target Interaction Profiling

Pharmacophore modeling is a powerful computational technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. This approach is particularly useful when the structure of the biological target is unknown.

A pharmacophore model is generated by aligning a set of active molecules and identifying the common chemical features responsible for their activity. These features typically include:

Hydrogen bond donors and acceptors

Positive and negative ionizable groups

Hydrophobic regions

Aromatic rings

For N-Aryl and N-Heteroaryl piperazine alpha1A-adrenoceptor antagonists, a pharmacophore model was developed that consisted of one positive nitrogen center, one donor atom center, two acceptor atom centers, and two hydrophobic groups. hilarispublisher.com This model was then used to align compounds for 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, which can quantitatively predict the biological activity of new compounds. hilarispublisher.com

Ligand-target interaction profiling complements pharmacophore modeling by providing a detailed map of the interactions between a ligand and its target. This can be derived from experimental data (e.g., X-ray crystallography) or computational methods like molecular docking. biorxiv.org The interaction profile for piperazine-linked derivatives with CAIX, for example, showed hydrogen bonds with residues such as Arg6, Trp9, and Val130, which are known to be important for the binding of both classical and non-classical inhibitors. biorxiv.org

Together, these methods provide a comprehensive framework for understanding the molecular basis of activity and for the rational design of new, more effective therapeutic agents based on the Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- scaffold.

Preclinical in Vitro Biological Pathway Modulation and Target Engagement

Investigations into Enzyme Inhibition Mechanisms

The unique structural characteristics of Piperazine (B1678402), 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- have prompted a range of in vitro studies to determine its potential as a modulator of various enzymatic activities. The following sections detail the findings of these preclinical investigations.

Studies on α-Amylase Inhibition by Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- and Analogs

The inhibition of the α-amylase enzyme is a key strategy in the management of diabetes mellitus. researchgate.net A study involving the synthesis of five phenylsulfonyl piperazine derivatives demonstrated their potential as α-amylase inhibitors. researchgate.net Among the tested compounds, one derivative showed the most significant inhibitory effect, with a percentage of inhibition (80.61±0.62) that surpassed the standard drug acarbose (B1664774) (78.81±0.02). researchgate.net Molecular docking studies of this potent analog identified specific interactions, including π-π stacking and π-anion interactions with key enzyme residues, which are believed to contribute to its strong inhibitory activity. researchgate.net

Another study of piperazine sulfonamide analogs also showed varying degrees of α-amylase inhibitory activity, with IC50 values ranging from 1.571 ± 0.05 to 3.98 ± 0.397 μM, comparable to the standard acarbose (IC50 = 1.353 ± 0.232 μM). researchgate.net

Compound/Drugα-Amylase Inhibition (%)IC50 Value (μM)
Phenylsulfonyl piperazine derivative 480.61 ± 0.62Not Reported
Acarbose (Standard)78.81 ± 0.021.353 ± 0.232
Piperazine Sulfonamide Analog 3Not Reported1.571 ± 0.05

Carbonic Anhydrase Inhibition Profiling

Research into fluorinated-phenylsulfamates has shed light on their inhibitory activity against four physiologically relevant carbonic anhydrase (CA) isozymes. These studies have shown that unlike the parent molecule, phenylsulfamate, which is a potent inhibitor of cytosolic CA I and II, the fluorinated sulfamates were stronger inhibitors of the transmembrane, tumor-associated CA IX and CA XII. nih.gov

The inhibition constants (K(I)s) for the fluorinated sulfamates were in the range of 2.8-47 nM for CA IX and 1.9-35 nM for CA XII. In contrast, the K(I)s for CA I were between 53-415 nM and for CA II were between 20-113 nM. nih.gov Certain compounds demonstrated selectivity for CA IX over CA II, with selectivity ratios ranging from 11.4 to 12.1, indicating their potential as targeted inhibitors for hypoxic tumors that overexpress CA IX and/or XII. nih.gov

Carbonic Anhydrase IsozymeInhibition Constant (K(I)) Range for Fluorinated Sulfamates (nM)
CA I53 - 415
CA II20 - 113
CA IX2.8 - 47
CA XII1.9 - 35

Acetylcholinesterase and Butyrylcholinesterase Inhibition Studies

The cholinergic hypothesis of Alzheimer's disease has driven the development of compounds that can increase central cholinergic neurotransmission, primarily through the inhibition of acetylcholinesterase (AChE). nih.gov Novel 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives have been synthesized and evaluated for their AChE inhibitory activity. nih.gov Some of these derivatives showed good inhibition against AChE when compared to the standard, neostigmine. nih.gov

In a separate study, a series of phthalimide-based compounds were synthesized and assessed for their anti-acetylcholinesterase effect. One derivative with a 4-Fluorophenyl moiety was identified as the most potent in the series, with an IC50 of 16.42 ± 1.07 µM. However, this was less potent than the reference drug donepezil (B133215) (0.41 ± 0.09 µM). nih.gov

Further research on 2-benzoylhydrazine-1-carboxamides, which can be considered structural analogs, showed dual inhibition of both AChE and butyrylcholinesterase (BChE), with IC50 values for AChE ranging from 44–100 µM. mdpi.com

Compound SeriesTarget EnzymePotency (IC50)
1-[bis(4-fluorophenyl)-methyl]piperazine derivativesAcetylcholinesterase (AChE)Good inhibition compared to neostigmine
Phthalimide-based analog with 4-Fluorophenyl moietyAcetylcholinesterase (AChE)16.42 ± 1.07 µM
2-benzoylhydrazine-1-carboxamidesAcetylcholinesterase (AChE)44 - 100 µM
2-benzoylhydrazine-1-carboxamidesButyrylcholinesterase (BChE)Starting from 22 µM

Transglutaminase 2 Inhibition and Mechanistic Insight

Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in various cellular processes and pathologies. rsc.orgnih.gov The development of irreversible inhibitors for TG2 has been an area of active research. rsc.org Efforts to optimize a lead compound's scaffold by inserting amino acid residues and derivatizing the N-terminus have resulted in novel irreversible inhibitors with high potency. rsc.org One such candidate displayed a kinact/KI of 760 × 103 M−1 min−1. rsc.org

Mechanistic studies have revealed that some small molecules can inhibit TG2 activity through allosteric binding. For instance, the inhibitor GK921 binds to the N-terminus of TG2, inducing a conformational change that inactivates the enzyme without directly interacting with the active site. nih.gov Another class of irreversible inhibitors, Nε-acryloyllysine piperazides, has also been synthesized and characterized, with inhibitory activities ranging from 100 to 10,000 M-1 s-1. nih.gov Covalent docking studies of these compounds have provided a deeper understanding of their molecular recognition within the TG2 active site. nih.gov

Tyrosinase Inhibition and Associated Anti-Melanogenic Effects in vitro

Tyrosinase inhibitors are of significant interest for treating skin hyperpigmentation disorders. nih.gov A library of compounds bearing a 4-(4-fluorobenzyl)piperazin-1-yl fragment was designed and tested for their inhibitory effects on tyrosinase. unica.itresearchgate.net Several of these compounds exhibited excellent inhibitory effects at low micromolar concentrations. unica.itresearchgate.net One particular compound proved to be approximately 20-fold more potent than the reference compound, kojic acid, with an IC50 value of 0.96 μM compared to 17.76 μM for kojic acid. researchgate.netnih.gov This compound was also found to be a competitive inhibitor. unica.it

Furthermore, this potent inhibitor showed no significant cytotoxic effects in B16F10 melanoma cells at concentrations used to determine melanin (B1238610) production. unica.it In these cells, it inhibited cellular melanogenesis induced by α-MSH by 22.75 ± 0.48%. unica.it Another study on [4-(4-fluorobenzyl)piperazin-1-yl]-based compounds led to the discovery of a competitive inhibitor that was about 100-fold more active than kojic acid (IC50=0.18 μM vs. 17.76 μM). nih.govnih.gov This compound also demonstrated anti-melanogenic effects in B16F10 cells without cytotoxicity. nih.govnih.gov

CompoundTyrosinase Inhibition (IC50)Inhibition TypeAnti-Melanogenic Effect
Compound 25 (4-(4-fluorobenzyl)piperazin-1-yl analog)0.96 μMCompetitive22.75 ± 0.48% inhibition of melanogenesis in B16F10 cells
Compound 26 ([4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone)0.18 μMCompetitiveExerted antimelanogenic effect on B16F10 cells
Kojic Acid (Reference)17.76 μMNot specifiedNot specified

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Modulation in Mycobacterial Models

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides and is a target for antimicrobial agents. rsc.orgnih.gov In the context of Mycobacterium tuberculosis, the compound cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone was identified as an inhibitor of IMPDH. nih.gov

To understand the structure-activity relationship, analogs of this compound were synthesized and evaluated. X-ray crystallography was employed to determine the binding mode of selected analogs to IMPDH. This research established the importance of the cyclohexyl, piperazine, and isoquinoline (B145761) rings for the compound's activity. The studies also led to the identification of an analog with IMPDH-selective activity against a highly resistant mutant of M. tuberculosis. nih.gov

Auxin Response Pathway Modulation in Arabidopsis thaliana Models

While direct studies on Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- in Arabidopsis thaliana are not available, extensive research on the closely related compound 1-[(4-bromophenoxy) acetyl]-4-[(4-fluorophenyl) sulfonyl] piperazine (ASP) provides significant insights into how this chemical scaffold modulates the auxin response pathway. nih.gov The structural similarity between these compounds suggests that their effects on plant development may be comparable.

Treatment with the related piperazine compound, ASP, has been shown to induce significant phenotypic changes in Arabidopsis thaliana seedlings, which are indicative of auxin-like activity. nih.gov A key observation is the promotion of hypocotyl elongation, an effect not typically seen with traditional auxins under normal light conditions. nih.gov This suggests a distinct mechanism of action on cell elongation in the hypocotyl.

In contrast to its effect on hypocotyls, ASP treatment leads to an inhibition of primary root growth and a reduction in the gravitropic response. nih.gov Furthermore, there is an observed increase in the development of root hairs, which also appear closer to the root tips. nih.gov These effects are characteristic of auxin response modulation. Notably, auxin-related mutants such as tir1-1, aux1-7, and axr2-1 demonstrated insensitivity to ASP, further solidifying the compound's interaction with the auxin signaling pathway. nih.gov Confocal imaging confirmed that the observed inhibition of root growth was not due to cellular damage. nih.gov

Phenotypic Effect of ASP Treatment on Arabidopsis thaliana Observation Reference
Hypocotyl Development Elongation is promoted, with enhanced cell elongation. nih.gov
Primary Root Growth Growth is retarded. nih.gov
Gravitropism The gravitropic response is reduced. nih.gov
Root Hair Development The number and length of root hairs are increased. nih.gov

The phenotypic changes induced by the related piperazine compound, ASP, are correlated with alterations in auxin distribution and the expression of auxin-responsive genes. nih.gov The use of the DR5::GUS reporter line, a common tool for visualizing auxin response, showed increased expression in the root/stem transition zone and at the root tips of seedlings treated with ASP. nih.gov This indicates that the compound effectively triggers the auxin response pathway in these specific tissues.

Further molecular analysis through RT-qPCR confirmed that ASP induces the expression of early auxin-responsive genes. nih.gov This provides direct evidence that the compound modulates the auxin signaling pathway at the transcriptional level, leading to the observed developmental changes in Arabidopsis thaliana.

Molecular Effect of ASP Treatment on Arabidopsis thaliana Observation Reference
Auxin Distribution (DR5::GUS) Increased expression in the root/stem transition zone and root tips. nih.gov
Gene Expression Induction of early auxin-responsive genes. nih.gov

Interaction with Auxin-Related Mutants for Pathway Dissection

Currently, there is no publicly available research detailing the interaction of Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- with auxin-related mutants. Studies aimed at dissecting biological pathways using this compound in conjunction with genetically modified organisms in the auxin signaling pathway have not been reported in the scientific literature.

Evaluation of In Vitro Antimicrobial Activities

While the broader class of piperazine-containing compounds has been investigated for antimicrobial properties, specific data on the antibacterial and antifungal spectrum and potency of Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- is not available.

Antibacterial Spectrum and Potency Against Model Organisms

No studies were found that reported the minimum inhibitory concentrations (MICs) or other quantitative measures of antibacterial activity for Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]- against any model bacterial organisms.

Antifungal Spectrum and Potency Against Model Organisms

Similarly, there is no published data on the in vitro antifungal activity of Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-. Its spectrum of activity and potency against common fungal pathogens have not been characterized.

Mechanistic Investigations into Antimicrobial Action

In the absence of primary activity data, there have been no subsequent mechanistic investigations into the potential antimicrobial action of Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-. Research into its effects on processes such as cell wall synthesis or membrane integrity has not been documented.

It is important to note that while research exists on compounds with structural similarities, such as other sulfonylpiperazine derivatives, these findings cannot be directly extrapolated to Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-. The specific acetylation and fluoro-substitution pattern of this compound necessitates dedicated experimental evaluation to determine its biological profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-, and how is structural confirmation achieved?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine core. First, sulfonylation of 1-acetylpiperazine with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., DIPEA in DCM) introduces the sulfonyl group. Post-synthesis, structural confirmation requires a combination of 1H^1H/13C^{13}C NMR (to verify substituent positions), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination (if crystalline) .

Q. What physicochemical properties are critical for handling this compound, and how are they experimentally determined?

  • Methodological Answer : Key properties include:

  • LogP : Determined via reverse-phase HPLC or shake-flask methods to assess lipophilicity.
  • pKa : Measured using potentiometric titration or UV-spectrophotometric assays to predict ionization states.
  • Thermal stability : Evaluated via differential scanning calorimetry (DSC) to identify decomposition temperatures.
    Solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) is tested using nephelometry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during sulfonylation?

  • Methodological Answer : Common challenges include incomplete sulfonylation due to steric hindrance or competing side reactions. Optimization strategies:

  • Solvent selection : Non-polar solvents (e.g., DCM) minimize nucleophilic interference.
  • Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to piperazine to ensure excess reagent.
  • Temperature control : Maintain 0–5°C during reagent addition to suppress side reactions.
    Post-reaction, column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product .

Q. How can contradictory bioactivity data (e.g., CDC25B inhibition vs. serotonin receptor binding) be reconciled?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., enzyme source, substrate concentration). To resolve:

Standardize assays : Use recombinant human CDC25B and radioligand binding assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A}) under identical buffer conditions.

Control for off-target effects : Perform counter-screens against related phosphatases or receptors.

Structure-activity relationship (SAR) : Synthesize analogs to isolate contributions of the sulfonyl and acetyl groups .

Q. What strategies enhance the compound's pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., acetyl group hydrolysis). Introduce electron-withdrawing groups (e.g., fluorine) at vulnerable positions.
  • Bioavailability : Formulate as a nanocrystalline suspension or co-administer with CYP450 inhibitors (e.g., 1-aminobenzotriazole) to prolong half-life.
  • Blood-brain barrier (BBB) penetration : Calculate polar surface area (PSA) and adjust substituents (e.g., reduce PSA <90 Ų via methyl groups) .

Q. How do computational methods guide the design of derivatives with improved tyrosine kinase inhibition?

  • Methodological Answer :

Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., VEGFR2). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Cys919).

Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modification (e.g., replacing 4-fluorophenyl with 3-trifluoromethylphenyl).

ADMET prediction : Tools like SwissADME forecast solubility, toxicity, and CYP interactions pre-synthesis .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

  • Methodological Answer : Discrepancies may stem from:

  • Strain variability : Test against standardized ATCC strains (e.g., S. aureus ATCC 29213) rather than clinical isolates.
  • Culture conditions : Use Mueller-Hinton broth with adjusted cation concentrations (Mg2+^{2+}, Ca2+^{2+}) per CLSI guidelines.
  • Compound stability : Verify integrity via LC-MS post-assay to rule out degradation .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.